

In-Depth Technical Guide: Pharmacokinetics of AST5902 Mesylate

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Compound of Interest		
Compound Name:	AST5902 mesylate	
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Introduction

AST5902 is the primary and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Alflutinib is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[2] AST5902 is formed through the metabolism of Alflutinib, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, and contributes significantly to the overall clinical activity of the drug.[3] This technical guide provides a comprehensive overview of the pharmacokinetics of **AST5902 mesylate**, including quantitative data, experimental protocols, and relevant signaling pathways.

Pharmacokinetic Profile of AST5902

The pharmacokinetic properties of AST5902 have been evaluated in healthy subjects and patients with NSCLC. The exposure to AST5902 is comparable to that of the parent drug, Alflutinib, at a steady state.[2]

Pharmacokinetic Parameters in Healthy Subjects



A clinical study in healthy male subjects provides key insights into the single-dose pharmacokinetics of AST5902 following oral administration of 80 mg of Alflutinib mesylate under fasted and fed (high-fat meal) conditions.

Table 1: Pharmacokinetic Parameters of AST5902 in Healthy Male Subjects (n=16) after a Single 80 mg Oral Dose of Alflutinib Mesylate[4]

Parameter	Fasted State (Mean ± SD)	Postprandial State (Mean ± SD)
Cmax (ng/mL)	6.58 ± 1.77	5.31 ± 1.34
AUC0-∞ (h*ng/mL)	572 ± 164	529 ± 140
t1/2 (h)	57.7 ± 15.1	58.6 ± 14.9
Tmax (h) [Median (Min-Max)]	10.0 (4.0 - 24.0)	8.0 (4.0 - 24.0)

- Cmax: Maximum plasma concentration
- AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity
- t1/2: Elimination half-life
- Tmax: Time to reach maximum plasma concentration

The study revealed that the administration of Alflutinib with a high-fat meal resulted in a slight decrease in the systemic exposure of AST5902. Specifically, the Cmax of AST5902 was reduced by approximately 20%, and the AUC0-∞ decreased by about 8% in the postprandial state compared to the fasted state.[4]

Drug Interactions

The metabolism of Alflutinib to AST5902 via CYP3A4 makes it susceptible to drug-drug interactions with strong inducers or inhibitors of this enzyme.

Effect of a Strong CYP3A4 Inducer (Rifampicin)



Co-administration of a single 80 mg dose of Alflutinib with the strong CYP3A4 inducer rifampicin in healthy volunteers had a significant impact on the pharmacokinetics of both the parent drug and AST5902. While Alflutinib exposure was drastically reduced, the effect on AST5902 was more complex. The co-administration led to a 17% decrease in the AUC of AST5902 but a 1.09-fold increase in its Cmax.[3]

Effect of a Strong CYP3A4 Inhibitor (Itraconazole)

Conversely, when Alflutinib was co-administered with the strong CYP3A4 inhibitor itraconazole, the exposure of AST5902 was significantly reduced. In a study with healthy volunteers, the Cmax of AST5902 decreased by 4.849 ng/mL, and the AUC0-∞ decreased by 391.4 h*ng/mL when administered with itraconazole. This is expected, as the inhibition of CYP3A4 would reduce the metabolic conversion of Alflutinib to AST5902.

Experimental Protocols Bioanalytical Method for AST5902 Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Alflutinib and AST5902 in human plasma.[4]

- Sample Preparation: Protein precipitation with acetonitrile is used to extract the analytes from the plasma matrix.[4]
- Chromatography: The separation is achieved on a reversed-phase C18 column with a gradient elution.[4]
- Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[4]
- Quantification: The method has a lower limit of quantification of 0.050 ng/mL for AST5902.[4]

Clinical Study Design (Food-Effect Study)

The pharmacokinetic data presented in Table 1 were obtained from a randomized, open-label, single-center, two-period crossover study in 16 healthy male subjects.[4]



- Dosing: Subjects received a single oral dose of 80 mg Alflutinib mesylate.[4]
- Study Arms: The study consisted of two periods: administration of the drug under fasting conditions and administration after a high-fat meal, with a washout period between the two.

 [4]
- Sample Collection: Blood samples were collected at predefined time points to characterize the pharmacokinetic profile.[4]

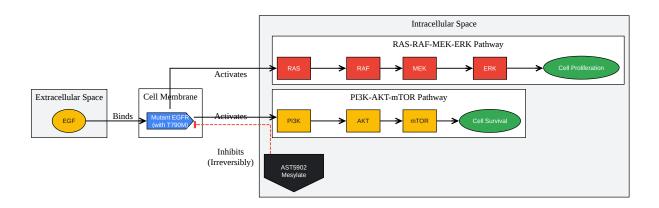
Signaling Pathway and Mechanism of Action

As the active metabolite of Alflutinib, AST5902 shares the same mechanism of action, which is the inhibition of the EGFR signaling pathway. Third-generation EGFR TKIs like Alflutinib and its metabolite AST5902 are designed to irreversibly bind to the mutant forms of EGFR, including the T790M resistance mutation, while sparing the wild-type EGFR. This selective inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

The binding of ligands such as EGF to the mutant EGFR triggers a cascade of intracellular events. By inhibiting the tyrosine kinase activity of the receptor, AST5902 effectively blocks the activation of two major downstream signaling pathways: the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway. The inhibition of these pathways ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring the target EGFR mutations.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by AST5902.



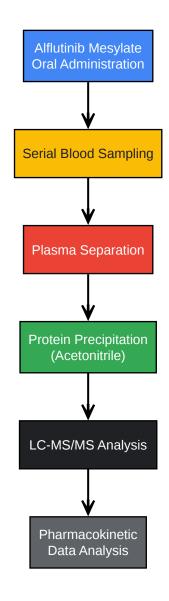


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Caption: EGFR signaling pathway and inhibition by AST5902 mesylate.

The following diagram illustrates the experimental workflow for a typical pharmacokinetic study of AST5902.





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Caption: Experimental workflow for AST5902 pharmacokinetic analysis.

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